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Compound of Interest

Compound Name: 4-Methoxysalicylic Acid

Cat. No.: B149866

Spectroscopic Unveiling of 4-Methoxysalicylic
Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic
data for 4-Methoxysalicylic acid, a molecule of interest in various scientific domains. By
delving into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics,
this document aims to furnish researchers, scientists, and drug development professionals with
the foundational knowledge required for its unequivocal identification, characterization, and
quality assessment.

Data Presentation

The spectroscopic data for 4-Methoxysalicylic acid is summarized in the tables below,
offering a clear and structured overview for comparative analysis.

'H NMR Spectral Data

The proton NMR spectrum of 4-Methoxysalicylic acid provides information on the chemical
environment of the hydrogen atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Carboxylic Acid (-
~11.0-12.0 Singlet 1H
COOH)
) Phenolic Hydroxyl (-
~10.5 Singlet 1H
OH)
~7.7 Doublet 1H Aromatic H (H-6)
~6.5 Doublet of Doublets 1H Aromatic H (H-5)
~6.4 Doublet 1H Aromatic H (H-3)
~3.8 Singlet 3H Methoxy (-OCHs)

Note: The chemical shifts of the acidic protons (-COOH and -OH) can be broad and their
positions may vary depending on the solvent and concentration.

13C NMR Spectral Data

The carbon-13 NMR spectrum reveals the carbon framework of 4-Methoxysalicylic acid.

Chemical Shift (d) ppm

Assignment

~172 Carboxylic Acid Carbonyl (C=0)
~165 Aromatic C (C-4)

~162 Aromatic C (C-2)

~133 Aromatic C (C-6)

~108 Aromatic C (C-5)

~102 Aromatic C (C-1)

~99 Aromatic C (C-3)

~55 Methoxy Carbon (-OCHs)

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/product/b149866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

IR Spectral Data

The infrared spectrum highlights the functional groups present in 4-Methoxysalicylic acid
through their characteristic vibrational frequencies.

Wavenumber (cm—?) Intensity Assignment

~3200 - 2500 Strong, Broad O-H stretch (Carboxylic Acid)
~3100 Weak O-H stretch (Phenolic)

~3000 Medium C-H stretch (Aromatic)
~2950, ~2850 Medium C-H stretch (Methoxy)

~1680 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1500, ~1450 Medium C=C stretch (Aromatic Ring)
~1250 Strong C-O stretch (Aryl Ether)
~1200 Strong C-O stretch (Carboxylic Acid)

C-H bend (Aromatic, out-of-
~850 Strong
plane)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
» Approximately 5-10 mg of 4-Methoxysalicylic acid is accurately weighed.

e The sample is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de
or CDCIs) within an NMR tube. The choice of solvent is critical and should be noted, as it can
influence chemical shifts.

Instrumentation and Data Acquisition:
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e Ahigh-field NMR spectrometer (e.g., 300 MHz or higher) is employed for the analysis.

e For 1H NMR, a standard one-pulse sequence is utilized. Key acquisition parameters include
a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that
encompasses the expected chemical shift range, and a relaxation delay of 1-5 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
by removing C-H coupling.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

o A small amount of 4-Methoxysalicylic acid (1-2 mg) is finely ground with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

e The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic
press.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder.

The spectrum is recorded over a typical range of 4000-400 cm~1.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key relationships and
workflows.

Caption: Correlation of 4-Methoxysalicylic Acid structure with its spectroscopic data.
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Caption: General experimental workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic data interpretation for 4-Methoxysalicylic
acid (NMR, IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149866#spectroscopic-data-interpretation-for-4-
methoxysalicylic-acid-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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